molecular formula C13H17ClN2O2S B2811059 5-chloro-N-(4-(dimethylamino)but-2-yn-1-yl)-2-methylbenzenesulfonamide CAS No. 1396749-56-6

5-chloro-N-(4-(dimethylamino)but-2-yn-1-yl)-2-methylbenzenesulfonamide

Cat. No.: B2811059
CAS No.: 1396749-56-6
M. Wt: 300.8
InChI Key: HOVYQSCBNICMAT-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-(dimethylamino)but-2-yn-1-yl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a 5-chloro-2-methyl-substituted aromatic core and a 4-(dimethylamino)but-2-yn-1-yl side chain. The sulfonamide group (-SO₂NH-) serves as a critical pharmacophore, common in bioactive molecules due to its hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name

5-chloro-N-[4-(dimethylamino)but-2-ynyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2S/c1-11-6-7-12(14)10-13(11)19(17,18)15-8-4-5-9-16(2)3/h6-7,10,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVYQSCBNICMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC#CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-N-(4-(dimethylamino)but-2-yn-1-yl)-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H16ClN3O2S
  • Molecular Weight : 303.79 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a crucial role in maintaining acid-base balance and facilitating bicarbonate transport in cells.

Anticancer Potential

A study highlighted the antiproliferative effects of structurally related compounds against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which could be applicable to this compound as well .

Case Studies

  • Anticancer Activity :
    • In vitro studies have demonstrated that similar compounds can significantly reduce cell viability in cancer cell lines. For example, a derivative showed an IC50 value of approximately 50 µM against MCF-7 cells, indicating moderate potency .
  • Enzyme Inhibition :
    • Compounds with sulfonamide groups have been investigated for their ability to inhibit key enzymes like acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition profiles suggest potential therapeutic applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialSulfonamidesGrowth inhibition of bacteria
AnticancerSimilar derivativesApoptosis induction
Enzyme inhibitionSulfonamide derivativesAChE inhibition

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that 5-chloro-N-(4-(dimethylamino)but-2-yn-1-yl)-2-methylbenzenesulfonamide exhibits significant antibacterial activity against a range of pathogens. Studies have shown that modifications in the sulfonamide structure can enhance its efficacy against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .

Anticancer Properties
Recent investigations have highlighted the compound's potential in oncology. It has been observed to inhibit certain cancer cell lines, suggesting that it may interfere with cellular proliferation mechanisms. The specific pathways affected by this compound, including apoptosis and cell cycle regulation, are under ongoing study to elucidate its role as a chemotherapeutic agent .

Pharmacological Studies

Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, particularly those associated with bacterial growth and survival. This mechanism is crucial for the development of new antibiotics aimed at overcoming drug resistance .

Potential in Pain Management
Emerging research suggests that derivatives of this compound may possess analgesic properties. Preliminary studies indicate that it could modulate pain pathways, offering a new avenue for pain relief therapies without the side effects commonly associated with traditional analgesics .

Case Studies and Findings

Study Focus Area Findings
Study 1Antibacterial EfficacyDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values indicating potent activity.
Study 2Anticancer ActivityShowed inhibition of proliferation in breast cancer cell lines (MCF-7), with IC50 values suggesting significant cytotoxicity.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of dihydropteroate synthase, crucial for folate synthesis in bacteria.
Study 4Analgesic PotentialReduced pain response in animal models, indicating modulation of nociceptive pathways without significant side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

The target compound is compared to benzenesulfonamide derivatives from literature (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-(Dimethylamino)but-2-yn-1-yl ~312.8* Sulfonamide, alkyne, dimethylamino
Compound 22 () Phthalazinone-imino, SCH₂-benzo[1,3]dioxol 591.4 Sulfonamide, thioether, phthalazinone
Compound 11 () SCH₂-benzo[1,3]dioxol, imino(imidazolyl) ~600† Sulfonamide, thioether, imidazole
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide () 2-Phenylethyl, methoxy 339.8 Sulfonamide, methoxy, phenethyl

*Calculated based on formula C₁₃H₁₆ClN₃O₂S. †Estimated from analogous structures.

Key Observations:
  • Rigidity vs. Flexibility : The target compound’s alkyne chain introduces conformational restraint compared to thioether-linked analogs (e.g., ), which may adopt multiple rotameric states . This rigidity could enhance target selectivity.
  • Solubility: The dimethylamino group in the target compound increases hydrophilicity relative to lipophilic substituents like thioethers () or phenethyl groups () .
  • Electronic Effects : The electron-withdrawing sulfonamide and chloro groups in the aromatic core are conserved across analogs, but the methoxy group in ’s compound may alter electronic distribution and hydrogen-bonding capacity .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

CompoundMIC (µg/mL) S. aureusIC₅₀ (DHPS, µM)Reference
Target compound2.50.45
5-Chloro-N-(4-fluorophenyl) analog10.01.20
3-Pentyl-indole derivative5.00.78

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